N,N,5-Trimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N,N,3-Trimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 3,5-dimethylpyrazole with appropriate reagents under controlled conditions. One common method includes the reaction of 3,5-dimethylpyrazole with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N,N,3-Trimethyl-1H-pyrazole-5-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N,N,3-Trimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and various substituted pyrazole derivatives .
Scientific Research Applications
N,N,3-Trimethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,3-Trimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of N,N,3-Trimethyl-1H-pyrazole-5-carboxamide.
1H-Pyrazole-5-carboxamide: A related compound with similar structural features but different substitution patterns.
Pyrazolo[1,5-a]pyrimidines: Condensed heterocyclic systems derived from pyrazoles, exhibiting diverse biological activities.
Uniqueness
N,N,3-Trimethyl-1H-pyrazole-5-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
42238-78-8 |
---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N,N,5-trimethyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-5-4-6(9-8-5)7(11)10(2)3/h4H,1-3H3,(H,8,9) |
InChI Key |
WPOCPFGXSWKZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N(C)C |
Origin of Product |
United States |
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